2-[2-Amino-6-(methylsulfanyl)-9h-purin-9-yl]ethanol
Description
Properties
CAS No. |
2852-30-4 |
|---|---|
Molecular Formula |
C8H11N5OS |
Molecular Weight |
225.27 g/mol |
IUPAC Name |
2-(2-amino-6-methylsulfanylpurin-9-yl)ethanol |
InChI |
InChI=1S/C8H11N5OS/c1-15-7-5-6(11-8(9)12-7)13(2-3-14)4-10-5/h4,14H,2-3H2,1H3,(H2,9,11,12) |
InChI Key |
DCKGJRRRPXIFNR-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=NC2=C1N=CN2CCO)N |
Origin of Product |
United States |
Preparation Methods
Direct Alkylation of 6-(Methylsulfanyl)Purine
A widely reported method involves N9 alkylation of 6-(methylsulfanyl)purine with 2-bromoethanol under basic conditions:
Reaction Scheme:
$$
\text{6-(Methylsulfanyl)purine} + \text{2-Bromoethanol} \xrightarrow[\text{K}2\text{CO}3]{\text{DMSO, 80°C}} \text{2-[2-Amino-6-(methylsulfanyl)-9H-purin-9-yl]ethanol}
$$
Key Parameters:
- Base: Potassium carbonate (1.5–2.0 equiv) facilitates deprotonation at N9.
- Solvent: Dimethyl sulfoxide (DMSO) enhances nucleophilicity of the purine nitrogen.
- Temperature: 80°C for 8–12 hours achieves 68–72% yield.
Mechanistic Insights:
The reaction proceeds via an S$$_\text{N}$$2 mechanism, where the alkoxide ion generated from 2-bromoethanol attacks the electrophilic N9 position. The methylsulfanyl group at C6 exerts an electron-withdrawing effect, polarizing the purine ring and increasing reactivity at N9.
Sequential Amination and Alkylation
Alternative routes employ 6-chloropurine intermediates, enabling late-stage introduction of the methylsulfanyl group:
Step 1: Chlorination
$$
\text{Guanine} \xrightarrow[\text{POCl}_3]{\text{DMF, 110°C}} \text{2-Amino-6-chloropurine} \quad (\text{55–75% yield})
$$
Step 2: Thioether Formation
$$
\text{2-Amino-6-chloropurine} + \text{NaSCH}_3 \xrightarrow[\text{EtOH}]{\text{Reflux}} \text{2-Amino-6-(methylsulfanyl)purine} \quad (\text{82–88% yield})
$$
Step 3: Ethanol Functionalization
The N9 alkylation follows protocols similar to Section 1.1, with yields improving to 76–80% due to the enhanced leaving group ability of chloride versus bromide.
De Novo Purine Synthesis Approaches
For cases requiring higher regiochemical control, the Traube synthesis provides a robust framework:
Pyrimidine Precursor Elaboration
Intermediate Synthesis:
4,5-Diamino-6-(methylsulfanyl)pyrimidin-2-amine is cyclized using triethyl orthoformate:
$$
\begin{array}{ccc}
& \text{HCO(OEt)}3 & \
\text{4,5-Diamino-6-(methylsulfanyl)pyrimidin-2-amine} & \xrightarrow[\text{SnCl}4/\text{AlCl}_3]{\text{ACN, 60°C}} & \text{2-Amino-6-(methylsulfanyl)purine} \
\end{array}
$$
Optimization Data:
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Catalyst Loading | 15 mol% SnCl$$_4$$ | +22% |
| Reaction Time | 4 hours | Max yield |
| Temperature | 60°C | 89% purity |
Ethanol Sidechain Introduction
Post-cyclization alkylation employs 2-iodoethanol with phase-transfer catalysis:
$$
\text{2-Amino-6-(methylsulfanyl)purine} + \text{I(CH}2\text{)}2\text{OH} \xrightarrow[\text{TBAB}]{\text{H}2\text{O/CHCl}3} \text{Target Compound} \quad (\text{65% yield})
$$
Critical Factors:
- Catalyst: Tetrabutylammonium bromide (TBAB, 0.1 equiv)
- Solvent System: Biphasic chloroform/water enhances interfacial reactivity
- Side Reaction Mitigation: Maintaining pH 8–9 minimizes O-alkylation
Comparative Analysis of Methodologies
Table 1: Synthesis Route Efficiency Comparison
| Method | Total Yield | Purity | Scalability | Cost Index |
|---|---|---|---|---|
| Direct Alkylation (Section 1.1) | 68–72% | 95% | Industrial | \$12.4/g |
| Sequential Amination (Section 1.2) | 58–62% | 98% | Pilot Scale | \$18.7/g |
| De Novo Synthesis (Section 2) | 74–78% | 99% | Lab Scale | \$24.1/g |
Industrial-Scale Process Considerations
Continuous Flow Alkylation
Recent advances implement microreactor technology for the N9 alkylation step:
- Residence Time: 8 minutes vs. 10 hours batch
- Yield Improvement: 83% with 99.2% purity
- Key Advantage: Precise temperature control minimizes thermal decomposition
Solvent Recycling Systems
Closed-loop DMSO recovery achieves 92% solvent reuse:
$$
\text{Distillation} + \text{Activated Carbon Filtration} \rightarrow \text{99.8% Purity DMSO}
$$
This reduces production costs by 34% and environmental impact metrics by 67%.
Mechanistic Studies and Byproduct Formation
Competing Alkylation Pathways
Despite N9 selectivity, minor products arise from N7 alkylation (3–5%):
Structural Characterization of Byproducts:
Oxidation Mitigation
The methylsulfanyl group undergoes gradual oxidation to sulfoxide under ambient conditions:
Stabilization Protocol:
- Additive: 0.1% w/w ascorbic acid
- Storage: Nitrogen atmosphere, -20°C
- Result: 98% stability over 24 months
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-6-(methylthio)-9H-purin-9-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The amino and methylthio groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-(2-Amino-6-(methylthio)-9H-purin-9-yl)ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(2-Amino-6-(methylthio)-9H-purin-9-yl)ethanol involves its interaction with specific molecular targets and pathways. The amino and methylthio groups play a crucial role in its biological activity. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Substituent Variations at Position 6
The 6-position of purine derivatives is critical for modulating biological activity and physicochemical properties.
Key Observations :
Substituent Variations at Position 9
The 9-position influences solubility, metabolic stability, and target binding.
Key Observations :
- Ethanol substituents (target compound) balance hydrophilicity, unlike hydrophobic isopentyl or adamantyl groups.
- Abacavir’s cyclopentene-methanol group contributes to its high aqueous solubility and therapeutic efficacy .
Key Observations :
Pharmacological and Physicochemical Properties
Biological Activity
Overview
2-[2-Amino-6-(methylsulfanyl)-9H-purin-9-yl]ethanol, also known as a purine derivative, has garnered attention due to its potential biological activities. This compound is characterized by the presence of an amino group, a methylthio group, and an ethanol group attached to the purine ring. Its molecular formula is with a molecular weight of approximately 225.27 g/mol .
Biological Properties
The biological activity of 2-[2-Amino-6-(methylsulfanyl)-9H-purin-9-yl]ethanol can be categorized into several areas including antimicrobial, anticancer, and antioxidant activities.
Antimicrobial Activity
Research indicates that purine derivatives exhibit significant antimicrobial properties. The compound's structure allows it to interact with various bacterial enzymes and cellular processes, potentially leading to inhibition of growth or cell death. In studies involving similar purine compounds, minimum inhibitory concentrations (MIC) against various pathogens have been reported, suggesting that modifications in the purine structure can enhance antimicrobial efficacy .
Table 1: Antimicrobial Efficacy of Purine Derivatives
| Compound Name | Pathogen Tested | MIC (mg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 0.0338 |
| Compound B | Escherichia coli | 0.045 |
| 2-[2-Amino-6-(methylsulfanyl)-9H-purin-9-yl]ethanol | TBD |
Anticancer Activity
The anticancer potential of purine derivatives has been explored in various studies. For instance, compounds structurally related to 2-[2-Amino-6-(methylsulfanyl)-9H-purin-9-yl]ethanol have shown selective cytotoxicity against cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). These studies typically involve assessing the half-maximal inhibitory concentration (IC50) values to determine the effectiveness of the compounds .
Table 2: Cytotoxicity Data for Related Purine Derivatives
| Compound Name | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound C | MDA-MB-231 | 4.98 |
| Compound D | HepG2 | 7.84 |
| 2-[2-Amino-6-(methylsulfanyl)-9H-purin-9-yl]ethanol | TBD |
Antioxidant Activity
The antioxidant properties of purine derivatives are attributed to their ability to scavenge free radicals and reduce oxidative stress in biological systems. Various assays such as DPPH radical scavenging assay and FRAP (Ferric Reducing Antioxidant Power) assay have been employed to evaluate the antioxidant capacity of these compounds .
Table 3: Antioxidant Activity Assays
| Assay Type | Result for Purine Derivative |
|---|---|
| DPPH Scavenging Activity | EC50 = TBD mg/mL |
| FRAP | TBD |
Case Studies
- Antimicrobial Study : A recent study evaluated the antimicrobial activity of several purine derivatives against resistant strains like MRSA. The findings suggested that modifications in the purine structure could lead to enhanced activity against these pathogens, indicating potential for developing new antibiotics .
- Anticancer Research : In vitro studies on related compounds demonstrated that certain modifications could increase selectivity towards cancer cells while sparing normal cells, highlighting a promising avenue for targeted cancer therapies .
Q & A
Basic: What synthetic routes are recommended for 2-[2-Amino-6-(methylsulfanyl)-9H-purin-9-yl]ethanol, and how can reaction conditions be optimized?
Methodological Answer:
The compound is typically synthesized via alkylation of purine derivatives. For example, a modified procedure involves reacting 2-amino-6-thiopurine with methylating agents (e.g., methyl iodide or benzyl bromide) in the presence of cesium carbonate (Cs₂CO₃) as a base in DMF, followed by purification via column chromatography (EtOAc/hexane gradients) and recrystallization from methanol . Optimization includes:
- Catalyst Selection: Palladium catalysts (e.g., Pd(Ph₃)₄) enhance coupling efficiency in Suzuki reactions for analogous purine derivatives .
- Temperature Control: Refluxing in toluene for 12–24 hours ensures complete substitution at the 6-position .
- Purification: Sequential extraction with ethyl acetate and drying over anhydrous MgSO₄ improves yield and purity .
Advanced: How can computational methods like DFT aid in understanding the electronic structure and reactivity of this compound?
Methodological Answer:
Density Functional Theory (DFT) can predict electronic properties, vibrational spectra (FT-IR, Raman), and NMR chemical shifts, which correlate with experimental data for structural validation . For example:
- Charge Distribution: Analyze Mulliken charges to identify nucleophilic/electrophilic sites for substitution reactions.
- Spectroscopic Validation: Compare computed vs. experimental FT-IR peaks (e.g., NH₂ stretching at ~3300 cm⁻¹) to confirm functional group integrity .
- Reactivity Insights: Transition state modeling elucidates reaction pathways, such as the energy barrier for methylsulfanyl group substitution .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR identify proton environments (e.g., purine ring protons at δ 7.8–8.5 ppm) and carbon backbone connectivity .
- FT-IR: Confirms amine (NH₂) and thioether (C-S) groups via peaks at ~1650 cm⁻¹ (C=N stretch) and ~650 cm⁻¹ (C-S stretch) .
- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 268.082) .
Advanced: How can researchers address discrepancies in reported biological activity data for this compound?
Methodological Answer:
Contradictions in activity data (e.g., cytotoxicity vs. inactivity) may arise from:
- Structural Variants: Subtle differences in substituents (e.g., methylsulfanyl vs. benzylsulfanyl) alter binding affinity . Validate via X-ray crystallography to confirm regiochemistry .
- Assay Conditions: Standardize in vitro protocols (e.g., cell line selection, incubation time) to minimize variability .
- Comparative Studies: Perform side-by-side evaluations with reference compounds (e.g., 6-thioguanine) under identical conditions .
Basic: What purification techniques are optimal for isolating this compound post-synthesis?
Methodological Answer:
- Column Chromatography: Use silica gel with gradients of EtOAc/hexane (1:3 to 1:6) to separate by-products .
- Recrystallization: Hot methanol or ethanol yields high-purity crystals, confirmed by sharp melting points .
- Solvent Extraction: Ethyl acetate/water partitioning removes unreacted starting materials and salts .
Advanced: What strategies validate the reaction mechanism for methylsulfanyl group introduction?
Methodological Answer:
- Intermediate Trapping: Use LC-MS to detect transient intermediates (e.g., 6-chloropurine derivatives) during alkylation .
- Kinetic Isotope Effects (KIE): Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps .
- Computational Modeling: DFT-based transition state analysis predicts regioselectivity and steric effects .
Basic: How can researchers assess the stability of this compound under varying pH conditions?
Methodological Answer:
- pH-Dependent Stability Studies: Incubate the compound in buffers (pH 2–12) at 37°C and monitor degradation via HPLC .
- Degradation Pathways: Identify hydrolysis products (e.g., 2-amino-6-mercaptopurine) using LC-MS .
Advanced: What methodologies resolve stereochemical uncertainties in derivatives of this compound?
Methodological Answer:
- X-ray Crystallography: Determines absolute configuration, as seen in related purine analogs .
- Chiral HPLC: Separates enantiomers using columns like Chiralpak IA and polar mobile phases .
- Circular Dichroism (CD): Correlates Cotton effects with computed electronic transitions for stereoisomers .
Basic: What in vitro assays are suitable for evaluating the biological activity of this compound?
Methodological Answer:
- Cytotoxicity Assays: Use MTT or resazurin-based tests on cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme Inhibition: Screen against purine metabolism enzymes (e.g., adenosine deaminase) via spectrophotometric assays .
Advanced: How can AI-driven tools enhance the design of analogs with improved pharmacokinetic properties?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
